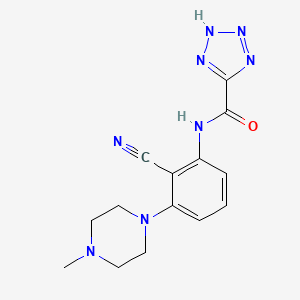
Calcium propionate
Overview
Description
Calcium propionate is an organic compound with the chemical formula Ca(C2H5COO)2. It is a white, crystalline solid that has a slightly salty taste and is soluble in water. It is used as a preservative in many food products, such as bread, cheese, and processed meats. This compound has been used in food preservation for centuries, but its widespread use in modern food production has only been in the past few decades. It is also used in pharmaceuticals, cosmetics, and other industrial applications.
Scientific Research Applications
1. Dairy Cattle Health and Production
Calcium propionate has been studied for its effects on dairy cows, particularly in relation to hypocalcemia, milk production, and reproductive disorders. For example, Kara et al. (2009) investigated its impact on these parameters, highlighting its potential benefits in treating milk fever and preventing metritis (Kara et al., 2009). Similarly, Goff et al. (1996) explored the efficacy of this compound paste in reducing the incidence of milk fever in dairy cows (Goff et al., 1996).
2. Rumen Fermentation and Bacterial Community
Research has also focused on the effects of this compound on rumen fermentation and bacterial community in dairy cows. Zhang et al. (2022) showed that different levels of this compound supplementation improved rumen fermentation and ruminal bacterial diversity, although major ruminal bacterial community composition was minimally impacted (Zhang et al., 2022).
3. Metabolism in Livestock
This compound has been evaluated for its role in animal metabolism. McNamara and Valdez (2005) studied its impact on lipogenesis and lipolysis in adipose tissue, dry matter intake, milk production, and serum glucose in dairy cattle (Mcnamara & Valdez, 2005).
4. Effects on Calcium Absorption
Trinidad, Wolever, and Thompson (1996) explored the effects of acetate and propionate on calcium absorption in humans, providing insight into the broader implications of this compound beyond animal health (Trinidad, Wolever, & Thompson, 1996).
5. Application in Poultry
Research by Song et al. (2022) investigated the impact of this compound supplementation on eggshell quality in laying hens, offering potential applications in poultry production (Song et al., 2022).
Mechanism of Action
Target of Action
Calcium propionate, also known as calcium dipropanoate, is primarily targeted at various types of microorganisms , including molds and bacteria . It is used as a preservative in a wide variety of products, including bread, other baked goods, processed meat, whey, and other dairy products .
Mode of Action
This compound works by suppressing the growth of molds and bacteria. It interferes with the ability of these microorganisms to reproduce .
Biochemical Pathways
The metabolism of propionate begins with its conversion to propionyl coenzyme A (propionyl-CoA) , which is the usual first step in the metabolism of carboxylic acids . Since propanoic acid has three carbons, propionyl-CoA cannot directly enter the beta oxidation or the citric acid cycles. In most vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is isomerised to L-methylmalonyl-CoA. A vitamin B12–dependent enzyme catalyzes rearrangement of L-methylmalonyl-CoA to succinyl-CoA, which is an intermediate of the citric acid cycle and can be readily incorporated there .
Pharmacokinetics
Given its widespread use in food products, it is generally recognized as safe (gras) .
Result of Action
The primary result of this compound’s action is the inhibition of mold and bacterial growth in food products, thereby extending their shelf life . It is effective against both B. mesentericus rope and mold .
Action Environment
This compound is most active in the pH range below 5.5 . Therefore, it is common to use acids to adjust the pH to optimize the activity. Moreover, salts of benzoic or sorbic acid are recommended for use in products with higher pH levels, such as in many chemically leavened sweet baked goods . It is also likely to be mobile in the environment due to its water solubility .
Future Directions
Biochemical Analysis
Biochemical Properties
Calcium propionate plays a crucial role in biochemical reactions, particularly in the inhibition of microbial growth. It interacts with various enzymes and proteins within microbial cells, disrupting their normal functions. For instance, this compound has been shown to affect the activity of enzymes involved in the synthesis of the cell wall in yeast, such as those in the mitogen-activated protein kinase (MAPK) signaling pathway . This interaction leads to the inhibition of cell wall synthesis, thereby exerting its antimicrobial effects.
Cellular Effects
This compound influences various cellular processes and functions. In microbial cells, it has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in Saccharomyces cerevisiae, this compound treatment results in the differential expression of over 1,400 genes, impacting pathways such as the MAPK signaling pathway and the cell cycle . This broad impact on gene expression and cellular processes underscores the compound’s significant influence on cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. In yeast, this compound has been shown to interfere with the synthesis of the cell wall by affecting the MAPK signaling pathway and other related pathways . This inhibition of cell wall synthesis is a key aspect of its antimicrobial action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its antimicrobial activity can be sustained over several hours, with significant changes in gene expression observed within six hours of treatment . The stability and degradation of this compound in laboratory conditions also play a role in its long-term effects on cellular function. For instance, its impact on the rumen microbiota of calves has been observed over periods of up to 160 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In calves, supplementation with this compound has been shown to improve body weight gain and rumen growth . At higher doses, there may be adverse effects, such as changes in the composition and diversity of the rumen microbiota . These dosage-dependent effects highlight the importance of optimizing the amount of this compound used in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to microbial metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of propionic acid and other volatile fatty acids . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In microbial cells, it can be taken up by transporters that recognize propionic acid and its derivatives . This transport and distribution are crucial for its antimicrobial activity, as it needs to reach its target sites within the cell to exert its effects.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules. For example, in yeast, this compound affects the synthesis of the cell wall, which is localized to the cell membrane and cell wall compartments . This targeted localization is critical for its antimicrobial action.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcium propionate involves the reaction between Calcium hydroxide and Propionic acid.", "Starting Materials": [ "Calcium hydroxide", "Propionic acid" ], "Reaction": [ "Step 1: Calcium hydroxide is added to water to form Calcium hydroxide solution.", "Step 2: Propionic acid is added to the Calcium hydroxide solution.", "Step 3: The mixture is heated under reflux for several hours.", "Step 4: The resulting mixture is cooled and filtered to obtain Calcium propionate as a solid product.", "Step 5: The solid product is washed with water to remove any impurities.", "Step 6: The Calcium propionate is dried and packaged for use." ] } | |
| 4075-81-4 | |
Molecular Formula |
C3H6CaO2 |
Molecular Weight |
114.16 g/mol |
IUPAC Name |
calcium;propanoate |
InChI |
InChI=1S/C3H6O2.Ca/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChI Key |
RAGOHKKBYVRXKK-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Ca+2] |
Canonical SMILES |
CCC(=O)O.[Ca] |
Color/Form |
COLORLESS, MONOCLINIC TABLETS Powder or monoclinic crystals White powde |
| 4075-81-4 | |
physical_description |
DryPowder; Liquid; OtherSolid White crystalline powde |
Pictograms |
Corrosive; Acute Toxic |
solubility |
Sol in water; slightly sol in methanol, ethanol; practically insol in acetone, benzene. INSOL IN ALCOHOL |
synonyms |
calcium propionate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





















Synthesis routes and methods II
Procedure details


























Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
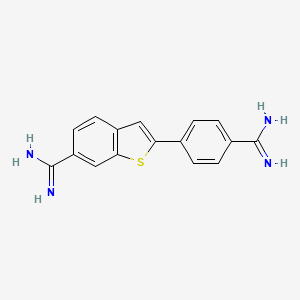
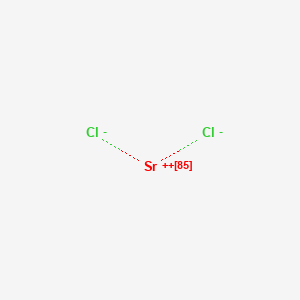
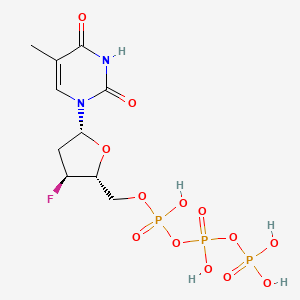
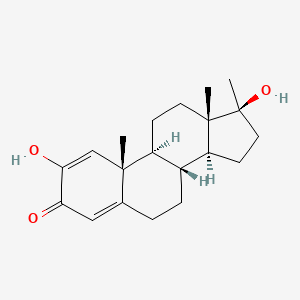

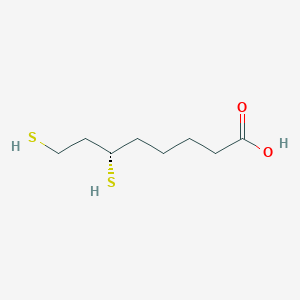
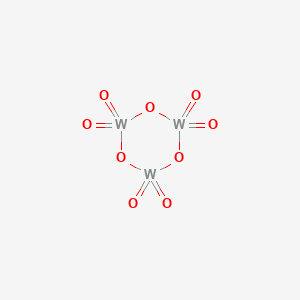


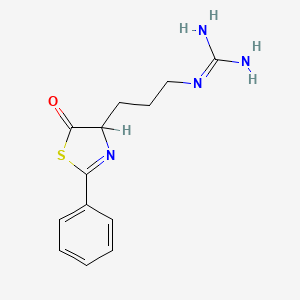
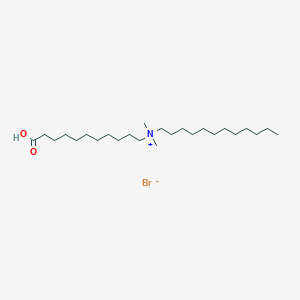
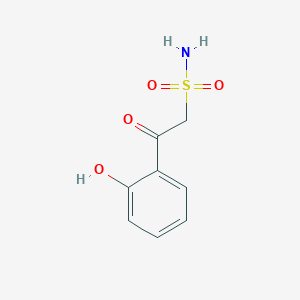
![3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1222157.png)
